

Application Notes and Protocols for Hydro-UCB35625 in Animal Models

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Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B10796804

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These application notes provide detailed protocols and dosage guidelines for the use of **Hydro-UCB35625**, a dual antagonist of chemokine receptors CCR1 and CCR3, in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals working in areas such as neuroinflammation, autoimmune diseases, and other inflammatory conditions.

Core Compound Information

Compound: **Hydro-UCB35625** (also referred to as UCB35625) Mechanism of Action: Potent and selective antagonist of C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3).[1] Its trans-isomer is J113863.[1] Primary In Vitro Effects:

- Inhibits chemotaxis mediated by CCR1 and CCR3.[1]
- Inhibits chemokine-induced internalization of CCR1 and CCR3.[1]
- Inhibits CCR3-mediated entry of HIV-1.[1]

Quantitative Data Summary

The following tables summarize the reported dosages and administration of **Hydro-UCB35625** and its trans-isomer J113863 in various animal models.

Table 1: **Hydro-UCB35625** Dosage in a Murine Neuropathic Pain Model

Parameter	Details	Reference
Animal Model	Male mice with chronic constriction injury (CCI) of the sciatic nerve	[2] [3]
Dosage	20 µg/5 µL	[2] [3]
Route of Administration	Intrathecal (i.t.)	[2] [3]
Vehicle	70% DMSO in saline	[2] [3]
Frequency	Single administration	[2] [3]
Observed Effect	Reduction of neuropathic pain-like behavior	[3]

Table 2: J113863 (trans-isomer) Dosage in a Murine Arthritis Model

Parameter	Details	Reference
Animal Model	Male DBA-1 mice with collagen-induced arthritis	[4]
Dosage	3-10 mg/kg	[4]
Route of Administration	Intraperitoneal (i.p.)	[4]
Vehicle	Not specified	
Frequency	Once daily for 11 days	[4]
Observed Effect	Improvement in paw inflammation and joint damage; decreased cell infiltration into joints	[4]

Experimental Protocols

Protocol 1: Intrathecal Administration of Hydro-UCB35625 in a Murine Neuropathic Pain Model

Objective: To assess the analgesic effects of **Hydro-UCB35625** in a model of neuropathic pain.

Materials:

- **Hydro-UCB35625** (Tocris)[2][3]
- Dimethyl sulfoxide (DMSO)
- Sterile saline
- Male mice (species/strain as per experimental design)
- Hamilton syringe (or similar for intrathecal injection)
- Anesthesia (e.g., isoflurane)
- Chronic Constriction Injury (CCI) surgical setup

Procedure:

- Animal Model Induction:
 - Induce chronic constriction injury of the sciatic nerve in male mice as per established laboratory protocols.
 - Allow animals to recover for a specified period (e.g., 2, 12, or 28 days post-surgery) before drug administration.[2][3]
- Drug Preparation:
 - Prepare a stock solution of **Hydro-UCB35625**.
 - On the day of the experiment, dissolve **Hydro-UCB35625** in 70% DMSO in sterile saline to a final concentration of 4 µg/µL (to deliver 20 µg in 5 µL).[2][3]
 - Prepare a vehicle control solution of 70% DMSO in sterile saline.
- Drug Administration:

- Anesthetize the mice.
- Perform a single intrathecal injection of 5 µL of the **Hydro-UCB35625** solution (20 µg dose) or vehicle.[\[2\]](#)[\[3\]](#)
- Ensure proper placement of the injection in the intrathecal space.
- Behavioral Testing:
 - At predetermined time points post-injection (e.g., 3 hours), assess neuropathic pain-like behaviors using standard methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

Protocol 2: Intraperitoneal Administration of J113863 in a Murine Arthritis Model

Objective: To evaluate the anti-inflammatory effects of J113863 in a model of rheumatoid arthritis.

Materials:

- J113863
- Appropriate vehicle (e.g., saline, PBS with a solubilizing agent)
- Male DBA-1 mice
- Collagen (for arthritis induction)
- Syringes and needles for intraperitoneal injection

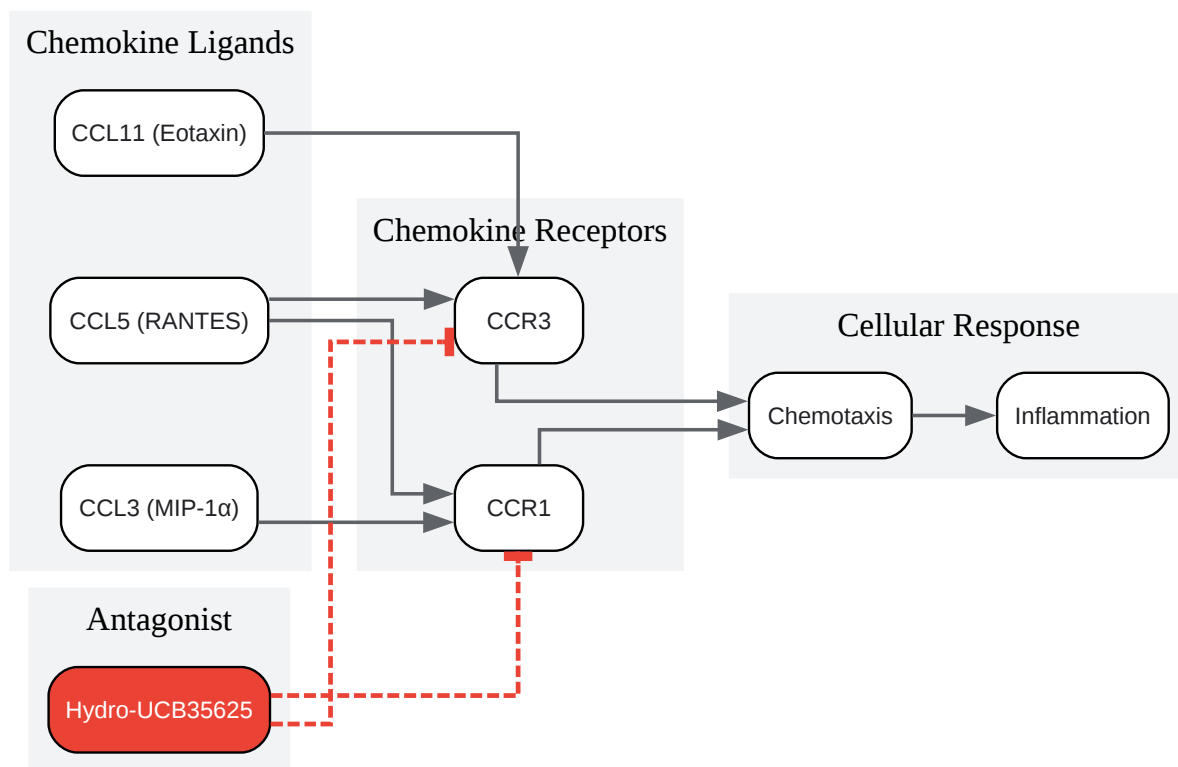
Procedure:

- Animal Model Induction:
 - Induce arthritis in male DBA-1 mice using standard collagen-induced arthritis (CIA) protocols.

- Drug Preparation:
 - Prepare J113863 solution in a suitable vehicle at concentrations required to deliver 3-10 mg/kg body weight.
- Drug Administration:
 - Beginning at the onset of arthritis symptoms, administer J113863 (3-10 mg/kg) or vehicle via intraperitoneal injection.[\[4\]](#)
 - Continue administration once daily for 11 consecutive days.[\[4\]](#)
- Assessment of Arthritis:
 - Monitor and score paw inflammation and joint damage throughout the treatment period.
 - At the end of the study, collect joint tissues for histological analysis to assess cell infiltration.

Visualizations

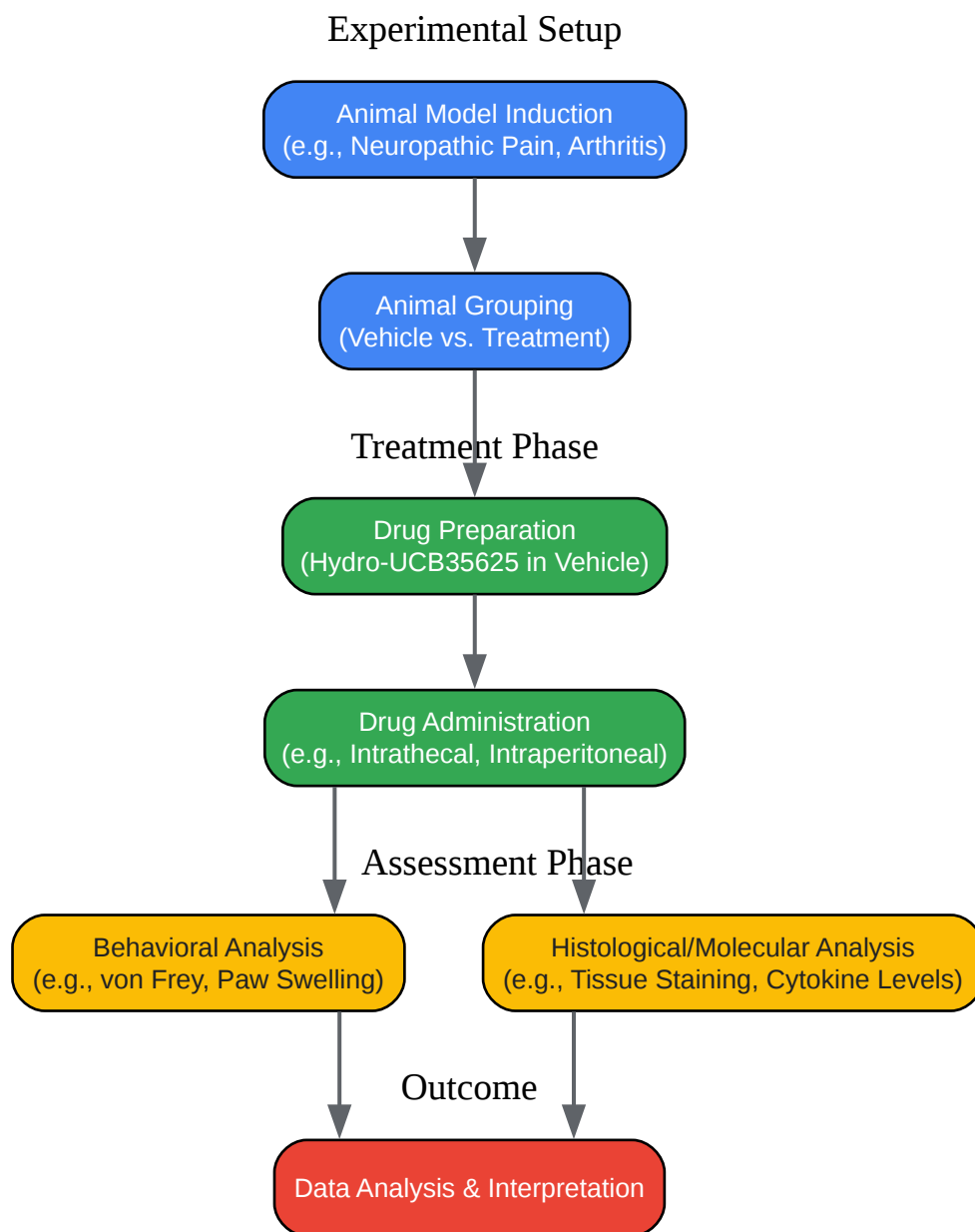
Signaling Pathway of Hydro-UCB35625



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Caption: **Hydro-UCB35625** blocks CCR1 and CCR3 signaling.

Experimental Workflow for In Vivo Efficacy Testing



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Caption: Workflow for testing **Hydro-UCB35625** in animal models.

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